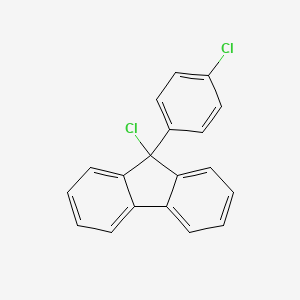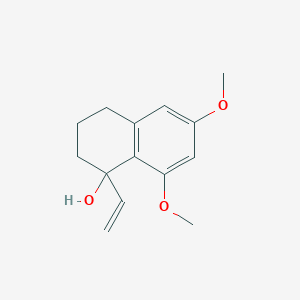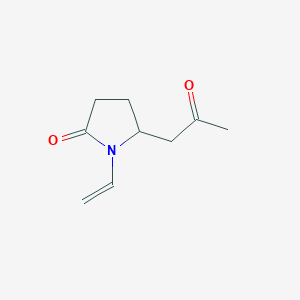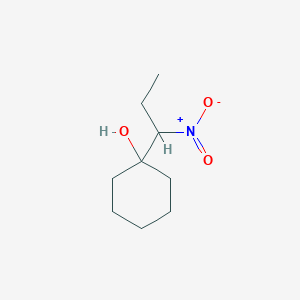![molecular formula C13H12N2O B14612991 2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol CAS No. 159793-74-5](/img/structure/B14612991.png)
2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol is a Schiff base compound, known for its unique structural properties and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting chemical and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol typically involves the condensation reaction between 3-methyl-2-aminopyridine and salicylaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenolic hydrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted phenols.
Wissenschaftliche Forschungsanwendungen
2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits potential antioxidant and antimicrobial activities.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the synthesis of various organic compounds and as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of 2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol is largely dependent on its ability to form complexes with metal ions. These metal complexes can exhibit various catalytic activities, including oxidation and reduction reactions. The compound’s biological activities are thought to be related to its ability to interact with cellular components and disrupt normal cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol
- 2-[(E)-(2-hydroxyphenyl)iminomethyl]phenol
- 2-[(E)-(2-hydroxyethylamino)benzimidazole-1-yl]iminomethyl]phenol
Uniqueness
2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol is unique due to the presence of the 3-methylpyridin-2-yl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for forming metal complexes with specific properties and for applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
159793-74-5 |
|---|---|
Molekularformel |
C13H12N2O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C13H12N2O/c1-10-5-4-8-14-13(10)15-9-11-6-2-3-7-12(11)16/h2-9,16H,1H3/b15-9+ |
InChI-Schlüssel |
PRFAPZNNQURZKR-OQLLNIDSSA-N |
Isomerische SMILES |
CC1=C(N=CC=C1)/N=C/C2=CC=CC=C2O |
Kanonische SMILES |
CC1=C(N=CC=C1)N=CC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol](/img/structure/B14612909.png)





![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14612948.png)
![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)



![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)

![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
